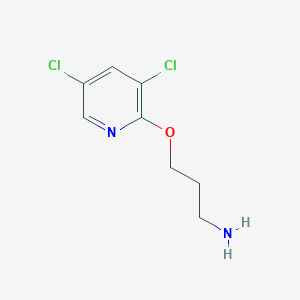
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H10Cl2N2O It features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an oxypropanamine group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and 3-chloropropan-1-amine.
Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Using phase-transfer catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amine group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
Industrially, it is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((3,5-Dichloropyridin-2-yl)oxy)ethan-1-amine: Similar structure but with an ethanamine group instead of propanamine.
3-((3,5-Dichloropyridin-2-yl)oxy)butan-1-amine: Similar structure but with a butanamine group.
Uniqueness
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of the propanamine group. This gives it distinct reactivity and binding properties compared to its analogs, making it particularly valuable in certain applications.
Propriétés
Formule moléculaire |
C8H10Cl2N2O |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
3-(3,5-dichloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-4-7(10)8(12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
Clé InChI |
ZZQYNCPLMCUTQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)OCCCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















